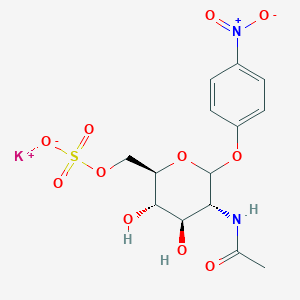
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is a complex organic compound with the molecular formula C14H18N2O8S. It is a derivative of glucopyranoside and is characterized by the presence of a nitrophenyl group, an acetamido group, and a sulfate group. This compound is often used in biochemical research due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate typically involves multiple steps. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction using 4-nitrophenol.
Acetylation: The acetamido group is introduced by acetylation using acetic anhydride.
Sulfation: The sulfate group is introduced using sulfur trioxide-pyridine complex in an appropriate solvent.
Deprotection: The acetyl protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and other by-products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 4-nitrophenol, acetamido-deoxy-glucopyranoside.
Reduction: 4-aminophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is used to investigate glycosidase activities in various biological samples.
Medicine: It is employed in diagnostic assays to detect specific enzyme deficiencies or activities in clinical samples.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with enzymes. The nitrophenyl group acts as a chromogenic substrate, which, upon enzymatic cleavage, releases 4-nitrophenol. This release can be quantitatively measured by spectrophotometry, providing insights into enzyme activity. The acetamido and sulfate groups contribute to the specificity and stability of the compound in various biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of glucopyranoside.
4-Nitrophenyl N-acetyl-β-D-glucosaminide: Lacks the sulfate group but has a similar nitrophenyl and acetamido structure.
Uniqueness
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate is unique due to the presence of the sulfate group, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in enzymatic assays where solubility and stability are crucial.
Eigenschaften
Molekularformel |
C14H17KN2O11S |
|---|---|
Molekulargewicht |
460.46 g/mol |
IUPAC-Name |
potassium;[(2R,3S,4R,5R)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1/t10-,11-,12-,13-,14?;/m1./s1 |
InChI-Schlüssel |
OWFVRPVXAZQCAE-LEXQQUKESA-M |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


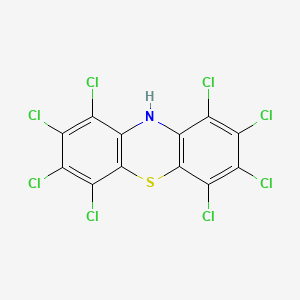
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
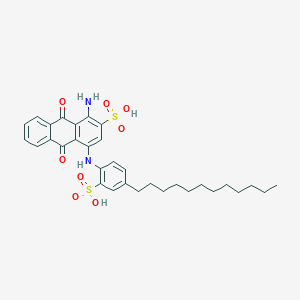
![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)


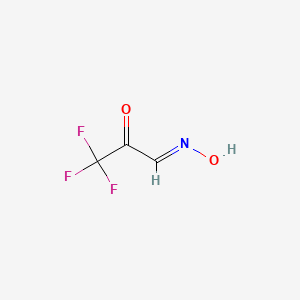
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)
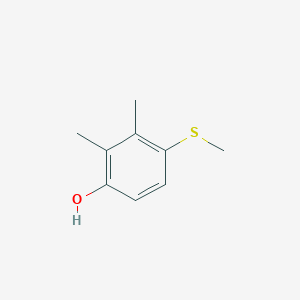
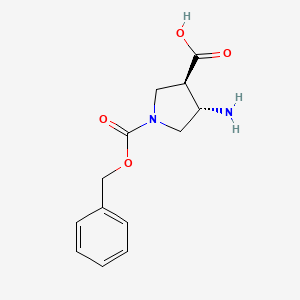


![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

